

Application Notes and Protocols for PROTAC ER Degrader-3

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Compound of Interest

Compound Name: PROTAC ER Degrader-3

Cat. No.: B15144141

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These application notes provide detailed protocols for the reconstitution, handling, and storage of **PROTAC ER Degrader-3**, a key intermediate in the synthesis of Proteolysis Targeting Chimera (PROTAC) Antibody Conjugates (PACs). PACs are an emerging therapeutic modality that combines the target-specificity of antibodies with the degradation capabilities of PROTACs, leading to enhanced degradation of target proteins such as the estrogen receptor-alpha (ER α). [\[1\]](#)[\[2\]](#)[\[3\]](#)

Product Information

Parameter	Value	Reference
CAS Number	2158322-29-1	[1]
Molecular Weight	1220.41 g/mol	[1]
Formula	C ₇₁ H ₇₇ N ₇ O ₁₂	[4]
Purity	>98%	[4]
Appearance	Solid	[4] [5]
Solubility	Soluble in DMSO	[1] [6]

Storage and Handling

Proper storage and handling are critical to maintain the stability and activity of **PROTAC ER Degrader-3**.

Condition	Recommendation	Reference
Unreconstituted Solid	Store at -20°C.	[1][6]
Shipping	Shipped with blue ice or at room temperature in the continental US.	[1][2]
Stock Solution (-20°C)	Use within 1 month. Aliquot to avoid repeated freeze-thaw cycles.	[1]
Stock Solution (-80°C)	Use within 6 months. Aliquot to avoid repeated freeze-thaw cycles.	[1]

Experimental Protocols

Reconstitution of PROTAC ER Degrader-3

This protocol describes the preparation of a stock solution of **PROTAC ER Degrader-3**. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in aqueous buffers for experimental use.

Materials:

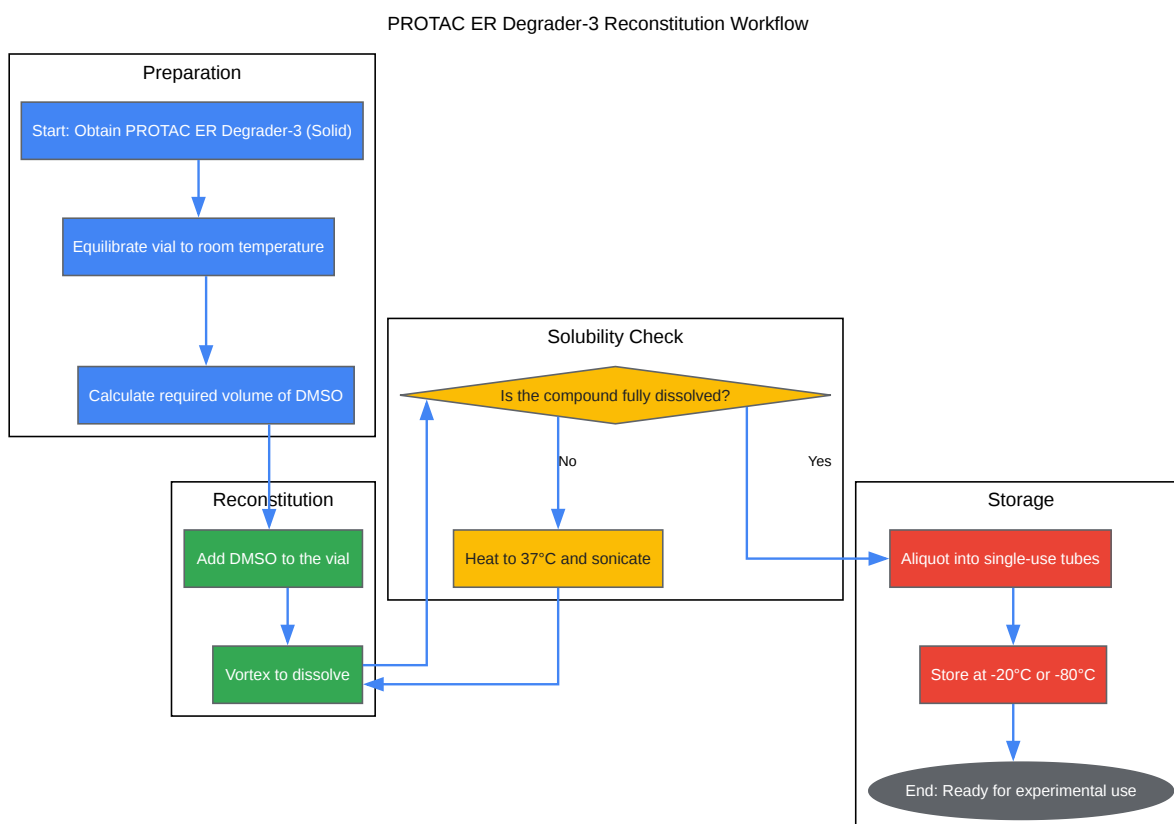
- **PROTAC ER Degrader-3** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated pipettes and sterile tips
- Vortex mixer
- Water bath or heat block set to 37°C (optional)
- Ultrasonic bath (optional)

Protocol:

- **Equilibration:** Before opening, allow the vial of **PROTAC ER Degradar-3** to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
- **Solvent Addition:** Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare 100 μ L of a 10 mM stock solution from 1 mg of **PROTAC ER Degradar-3** (MW: 1220.41), add 81.94 μ L of DMSO.
- **Dissolution:** Add the calculated volume of DMSO to the vial containing the solid **PROTAC ER Degradar-3**.
- **Mixing:** Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
- **Enhanced Solubility (Optional):** If the compound does not fully dissolve, heat the tube to 37°C for 5-10 minutes and then sonicate in an ultrasonic bath for a short period to increase solubility.^[1]
- **Visual Inspection:** Visually inspect the solution to ensure that the compound has completely dissolved and the solution is clear.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.^[1] Avoid repeated freeze-thaw cycles.

Note: The solubility of **PROTAC ER Degradar-3** in aqueous solutions is limited. When diluting the DMSO stock solution into aqueous buffers for assays, ensure the final DMSO concentration is compatible with the experimental system and does not exceed a level that may affect cell viability or assay performance.

Visualizations



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Caption: Workflow for the reconstitution of **PROTAC ER Degradar-3**.

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